molecular formula C11H12N2O2 B2758779 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanenitrile CAS No. 100060-32-0

3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanenitrile

Cat. No.: B2758779
CAS No.: 100060-32-0
M. Wt: 204.229
InChI Key: PKYUPUXERJBLBN-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanenitrile is an organic compound that features a unique structure with a dioxoisoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanenitrile typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline core. This intermediate is then subjected to further reactions to introduce the propanenitrile group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: The compound can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanenitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid
  • 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl trifluoromethanesulfonate

Uniqueness

Compared to similar compounds, 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanenitrile is unique due to the presence of the propanenitrile group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and drug development, where specific functional groups are required to achieve desired biological activities.

Properties

IUPAC Name

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,8-9H,3-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYUPUXERJBLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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